4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

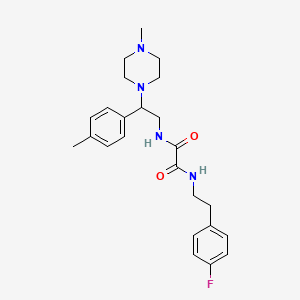

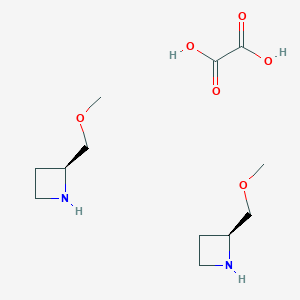

The compound “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. They are often used as building blocks in the synthesis of more complex molecules .

Synthesis Analysis

While specific synthesis methods for “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” were not found, similar compounds are often synthesized through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine” would likely include a pyridine ring with a tert-butoxy group, two fluorine atoms, and a methyl group attached .Scientific Research Applications

Application 1: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

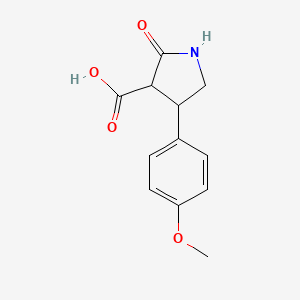

- Summary of the Application : This research focused on the synthesis and molecular structure analysis of a compound similar to the one you mentioned, namely tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate .

- Methods of Application : The compound was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .

- Results or Outcomes : The title compound was prepared in a high yield of 79% . The crystal and molecular structure of the compound was reported, with the title compound crystallizing from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .

Application 2: Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

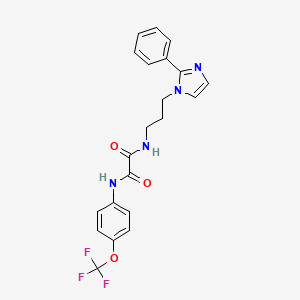

- Summary of the Application : This research involved the synthesis, characterization, X-ray diffraction studies, and biological evaluation of two derivatives of N-Boc piperazine .

- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The crystal structure of the compounds was analyzed, with one adopting a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while the other featured strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure . The compounds were also evaluated for their antibacterial and antifungal activities against several microorganisms, and were found to be moderately active .

Application 3: Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Summary of the Application : This research focused on the direct and sustainable synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .

- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

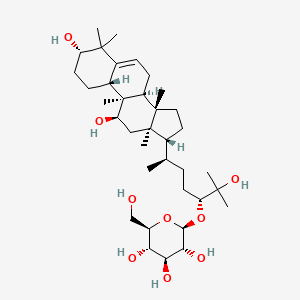

Application 4: The tert-Butyl Group in Chemistry and Biology

- Summary of the Application : This research highlighted the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .

- Methods of Application : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways were described .

- Results or Outcomes : The research suggested possible applications of the tert-butyl group in biocatalytic processes .

Application 5: Direct and Sustainable Synthesis of Tertiary Butyl Esters

- Summary of the Application : This research focused on the direct and sustainable synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .

- Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Application 6: The tert-Butyl Group in Chemistry and Biology

- Summary of the Application : This research highlighted the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .

- Methods of Application : The use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature, and its implication in biosynthetic and biodegradation pathways were described .

- Results or Outcomes : The research suggested possible applications of the tert-butyl group in biocatalytic processes .

properties

IUPAC Name |

2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSRNFGVNHDQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1F)F)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)

![N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2916410.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2916413.png)

![1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2916415.png)

![7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2916418.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2916424.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)